2,10-Dodecadiene
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Overview
Description
2,10-Dodecadiene is an organic compound with the molecular formula C₁₂H₂₂ It is a diene, meaning it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,10-Dodecadiene can be synthesized through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. Another method involves the dehydrohalogenation of 2,10-dodecyl halides under basic conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic dehydrogenation of dodecane. This process typically involves the use of metal catalysts such as platinum or palladium at elevated temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: This compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,10-Dodecadiene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,10-Dodecadiene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include radical intermediates and transition states that facilitate the transformation of the compound into various products.
Comparison with Similar Compounds
2,4-Dodecadiene: Another diene with double bonds at different positions.
1,11-Dodecadiene: A diene with double bonds at the terminal positions.
2,10-Dodecadiene-1,6,7-triol: A hydroxylated derivative of this compound.
Uniqueness: this compound is unique due to the specific positioning of its double bonds, which imparts distinct reactivity and properties compared to other dienes. This positioning allows for selective reactions and the formation of specific products that are not easily accessible with other similar compounds.
Properties
CAS No. |
21964-61-4 |
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Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
dodeca-2,10-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-6H,7-12H2,1-2H3 |
InChI Key |
KAVHZTLYHOAWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCC=CC |
Origin of Product |
United States |
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